2(5H)-Furanone, 5-(hydroxymethylene)-

Description

Contextualization within the Furanone Class

Furanones are a class of five-membered heterocyclic compounds that contain an oxygen atom within the ring and are recognized for their wide-ranging biological activities and industrial uses. ontosight.airesearchgate.net This class is broadly categorized into two main groups based on the position of the carbonyl group: 3(2H)-furanones and 2(5H)-furanones. foreverest.net 2(5H)-Furanone, 5-(hydroxymethylene)- belongs to the latter group, whose parent structure is commonly known as butenolide or γ-crotonolactone. foreverest.netwikipedia.org

The furanone scaffold is a core component in many natural and synthetic molecules. researchgate.net For instance, 3(2H)-furanones are celebrated for their roles in flavor and aroma, with well-known examples like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol or strawberry furanone) and 2,5-dimethyl-4-methoxy-3(2H)-furanone (mesifurane). foreverest.netnih.govwikipedia.org The 2(5H)-furanone subclass, to which the title compound belongs, includes molecules that are researched as potential innovative drugs. foreverest.net Some derivatives, such as certain halogenated furanones produced by marine algae, are noted for their ability to inhibit bacterial communication, a process known as quorum sensing. nih.govnih.gov

Historical Perspective of 2(5H)-Furanone, 5-(hydroxymethylene)- Research

The scientific exploration of furanones has been both extensive and profound. foreverest.net Early research, particularly in the 1970s, identified various furanone derivatives as key flavor and aroma components in fruits and cooked foods. nih.govnih.gov This initial focus on sensory properties gradually expanded to encompass their biological activities and synthetic potential.

Over the last few decades, research on 2(5H)-furanone derivatives has intensified, driven by their potential applications in medicine and materials science. nih.govmdpi.com A significant area of study has been their role as antimicrobial and anti-biofilm agents. nih.govnih.govmdpi.com The development of synthetic methods, such as the oxidation of furfural (B47365) to produce the parent 2(5H)-furanone, has been crucial for advancing this research. wikipedia.orgorgsyn.org While specific historical milestones for 2(5H)-Furanone, 5-(hydroxymethylene)- are not as extensively documented as those for the broader class, its study is an integral part of the ongoing investigation into functionalized furanones. The synthesis of related compounds like 5-hydroxy-2(5H)-furanone is well-established and serves as a foundation for creating a variety of derivatives. wikipedia.orgresearchgate.netchemrxiv.org

Significance in Chemical and Biological Sciences

The importance of 2(5H)-Furanone, 5-(hydroxymethylene)- stems from its unique chemical structure and its demonstrated biological activities.

Chemical Significance The presence of a conjugated double bond, a lactone (cyclic ester), and a hydroxymethylene group makes the molecule a versatile building block in organic synthesis. ontosight.ai Research on the closely related 5-hydroxy-2(5H)-furanone has shown it to be a valuable platform chemical for producing industrial C4 chemicals like maleic acid and 1,4-butanediol. chemrxiv.org This suggests a similar potential for 2(5H)-Furanone, 5-(hydroxymethylene)- to serve as a precursor for various heterocyclic compounds. The synthesis of new chiral compounds and high-tension ring systems from 2(5H)-furanone precursors is an area of active research, highlighting the synthetic utility of this class of molecules. foreverest.net

Biological Significance 2(5H)-Furanone, 5-(hydroxymethylene)- has been shown to exhibit several biological activities, including antimicrobial, antifungal, and antioxidant properties. ontosight.ai These characteristics make it a compound of significant interest for potential pharmaceutical and agricultural applications. ontosight.ai The broader furanone class is known for a wide spectrum of bioactivity, including anti-inflammatory, anticancer, and anticonvulsant effects. researchgate.netbenthamscience.comresearchgate.net

A particularly notable function of some furanones is the inhibition of quorum sensing, which disrupts the formation of bacterial biofilms. nih.gov The parent compound, 2(5H)-furanone, has been tested against various signal molecules and was found to effectively reduce biofilm formation. nih.gov This mechanism is a key focus for developing new antimicrobial strategies, and the study of derivatives like 2(5H)-Furanone, 5-(hydroxymethylene)- contributes to this important field. ontosight.ai

Structure

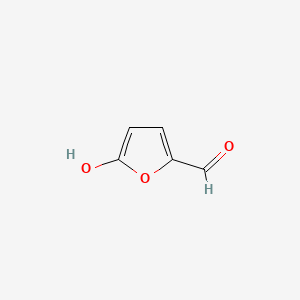

2D Structure

3D Structure

Properties

CAS No. |

107997-81-9 |

|---|---|

Molecular Formula |

C5H4O3 |

Molecular Weight |

112.08 g/mol |

IUPAC Name |

5-hydroxyfuran-2-carbaldehyde |

InChI |

InChI=1S/C5H4O3/c6-3-4-1-2-5(7)8-4/h1-3,7H |

InChI Key |

QVYAWBLDJPTXHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)O)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 5h Furanone, 5 Hydroxymethylene

Diverse Synthetic Routes to 2(5H)-Furanone, 5-(hydroxymethylene)- and its Analogs

The synthesis of 2(5H)-Furanone, 5-(hydroxymethylene)-, also known as 5-hydroxy-2(5H)-furanone (HFO), and its derivatives can be accomplished through several chemical pathways. ontosight.ai These methods often begin with readily available biomass-derived precursors like furfural (B47365) and furan (B31954). rsc.orgacs.org

Oxidation Pathways from Precursors (e.g., Furfural, Furan)

Oxidation of furan and furfural stands out as a primary strategy for synthesizing the furanone core. researchgate.net This approach is crucial for converting renewable biomass resources into valuable chemical intermediates. acs.orgresearchgate.net

Singlet oxygen (¹O₂) serves as a key reagent in the oxidation of furan derivatives to yield 5-hydroxy-2(5H)-furanones. acs.orgacs.org This photo-oxidation process typically involves the reaction of electron-rich furan rings with singlet oxygen, generated via a photosensitizer like Rose Bengal. nih.govunipi.it The reaction proceeds through an endoperoxide intermediate which then rearranges to the furanone product. researchgate.net This method has been applied to a variety of substituted furans and is noted for its potential in chemoselective ligations and the synthesis of complex carbocyclic skeletons. nih.govrsc.org The reaction rates are significantly influenced by the substituents on the furan ring. acs.org

A study on the photo-oxidation of furfural using Rose Bengal as a sensitizer (B1316253) resulted in a quantitative yield of 5-hydroxy-2(5H)-furanone. unipi.it This methodology has been extended to the synthesis of more complex structures, demonstrating its utility in organic synthesis. rsc.org

Table 1: Examples of Singlet Oxygen Mediated Oxidation of Furans

| Furan Precursor | Product | Yield | Reference |

|---|---|---|---|

| Furfural | 5-Hydroxy-2(5H)-furanone | Quantitative | unipi.it |

| 2-Substituted Furans | Corresponding Furanones | Varies | acs.orgunifr.ch |

Metal catalysts play a pivotal role in the selective oxidation of furfural to 5-hydroxy-2(5H)-furanone (HFO). rsc.orgnih.gov These methods offer efficient and often environmentally benign routes for biomass valorization.

An electrocatalytic approach using metal chalcogenides (e.g., CuS, ZnS, PbS) as catalysts has been developed for the oxidation of furfural to HFO. rsc.orgnih.gov In this system, CuS nanosheets demonstrated high selectivity (83.6%) and conversion (70.2%) of furfural, using water as the oxygen source under ambient conditions. nih.gov The proposed mechanism involves C-C bond cleavage, followed by ring opening, oxidation, and intramolecular isomerization. rsc.org

Heterogeneous bimetallic catalysts, such as CuMoO₄, have also shown excellent performance in furfural oxidation. acs.org By adjusting reaction conditions, this catalyst can yield up to 66% of 2(5H)-furanone. The synergy between copper and molybdenum species is believed to enhance catalytic efficiency. acs.org Other metal-based catalysts, including those based on vanadium and ruthenium, have been explored for the oxidation of furfural, leading to various oxidation products, including furanones. epa.govnih.govacs.org N-heterocyclic carbene catalysts have also been employed for the metal-free aerobic oxidation of furfural to furoic acid, a related oxidation product. researchgate.net

Table 2: Metal-Catalyzed Oxidation of Furfural to Furanones

| Catalyst | Oxidant | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|

| CuS nanosheets (Electrocatalytic) | H₂O | 5-Hydroxy-2(5H)-furanone | 83.6% Selectivity | nih.gov |

| CuMoO₄ | Peroxymonosulfate (PMS) | 2(5H)-Furanone | 66% Yield | acs.org |

| TS-1 | H₂O₂ | 5-Hydroxy-2(5H)-furanone | 92% Yield | acs.org |

| Vanadyl sulfate | H₂O₂ | 5-Ethoxycarbonyl-4-hydroxy-3-oxo-2(3H)-furanone | Not specified | epa.gov |

Specific oxidants like hydrogen peroxide (H₂O₂) and Oxone (potassium peroxymonosulfate) are widely used for the oxidation of furans and furfural. acs.orgresearchgate.net These reagents are often favored for being relatively green and efficient.

Hydrogen peroxide, in the presence of various catalysts, is a common choice for furfural oxidation. rsc.orgresearchgate.net For instance, using H₂O₂ with a TS-1 catalyst at room temperature can produce 5-hydroxy-2(5H)-furanone (5H5F) in a remarkable 92% yield. acs.org Another study reported a 52% isolated yield of 2(5H)-furanone from furfural using H₂O₂ and trifluoroacetic acid (TFA) as a catalyst under mild conditions. researchgate.net The oxidation of furfural with H₂O₂ can lead to a variety of products, including furanones and dicarboxylic acids, depending on the catalyst and reaction conditions. rsc.org

Oxone has been utilized as a sole oxidant for the oxidation of furan in water, providing a practical and scalable method for synthesizing 5-hydroxy-2(5H)-furanone on a multigram scale. researchgate.netresearchgate.net This approach is considered industrially applicable due to its simplicity and use of water as a solvent. researchgate.net

Ring-Closing and Cyclization Strategies for Furanone Core Formation

The formation of the furanone ring can also be achieved through various ring-closing or cyclization reactions. These strategies often involve the intramolecular cyclization of suitably functionalized acyclic precursors.

Electrophilic cyclization of acetylenic esters and acids using electrophiles like iodine (I₂), iodine monochloride (ICl), and phenylselenyl chloride (PhSeCl) provides a highly efficient route to substituted 2(3H)-furanones. acs.org These reactions proceed under mild conditions and tolerate a range of functional groups. Similarly, γ-hydroxyalkynones can be cyclized to substituted 3(2H)-furanones using gold-based catalysts. organic-chemistry.org

Other notable cyclization methods include:

Base-induced intramolecular cyclization of specific sulfonium (B1226848) salts to yield 5-aryl-3(2H)-furanones. organic-chemistry.org

A tandem oxa-Nazarov cyclization and dibromination of conjugated 1,2-diketones catalyzed by Cu(OTf)₂ to produce 2,4-dibromo-3(2H)-furanones. organic-chemistry.org

A gold-catalyzed cascade reaction for the formation of a 4,5-seco-3(2H)-furanone motif as a key step in the synthesis of natural product analogs. nih.gov

Acid-catalyzed cyclization of γ-keto acid or alcohol precursors is a common method for synthesizing 5-substituted furanones.

Chiral Synthesis Approaches to Enantiopure 2(5H)-Furanone, 5-(hydroxymethylene)- Derivatives

The synthesis of enantiopure 2(5H)-furanone derivatives is of significant interest due to their potential biological activities. nih.gov These approaches often rely on the use of chiral auxiliaries or starting materials.

A common strategy involves the acid-catalyzed reaction of mucochloric or mucobromic acid with chiral alcohols like l-menthol (B7771125) or l-borneol. nih.govresearchgate.net This reaction produces a mixture of diastereomers that differ in the configuration at the C-5 position of the furanone ring. These diastereomers can then be separated, typically by recrystallization, to isolate the pure stereoisomers. nih.gov

These optically active 5-alkoxy-2(5H)-furanones serve as versatile intermediates for the synthesis of a variety of chiral furanone derivatives. For example, they can react with thiols to form thioethers, which can then be oxidized to the corresponding chiral sulfones using reagents like hydrogen peroxide in acetic acid. nih.govmdpi.com The stereochemistry of the starting chiral alcohol dictates the stereochemistry of the final product. The structures of these chiral compounds are typically confirmed by spectroscopic methods and X-ray diffraction analysis. nih.gov

The synthesis of glycoconjugates of 3,4-dichloro-5-hydroxy-2(5H)-furanone has also been explored, starting from racemic 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones and coupling them with unsaturated sugars. nih.gov The reversible ring-opening and cyclization of mucochloric acid derivatives can lead to racemization at the C5 carbon, which presents a challenge in stereoselective synthesis. nih.govmdpi.com

Derivatization and Functionalization Strategies of the 2(5H)-Furanone, 5-(hydroxymethylene)- Skeleton

The reactivity of the 2(5H)-furanone ring system allows for extensive derivatization. The presence of a hydroxyl group at the C5 position, along with the electrophilic nature of the lactone ring and the potential for reactions at the double bond, provides multiple avenues for functionalization. mdpi.comnih.gov While much of the documented research focuses on the highly reactive 3,4-dihalo-5-hydroxy-2(5H)-furanone analogs, such as mucochloric acid (MCA), the principles of these transformations can be extended to the 5-(hydroxymethylene) derivative. mdpi.comnih.gov

Nucleophilic Addition and Substitution Reactions

The 2(5H)-furanone skeleton is susceptible to attack by a wide range of nucleophiles. mdpi.comnih.gov These reactions can occur at several positions, including the C5 carbon, leading to substitution of the hydroxyl group, or at the C2 carbonyl carbon, which can result in ring-opening. In many instances, the initial nucleophilic attack is followed by a series of transformations, leading to complex heterocyclic structures.

The hydroxyl group of 5-hydroxy-2(5H)-furanone derivatives readily undergoes esterification. mdpi.comnih.gov This reaction is typically carried out using acylating agents like acyl chlorides or anhydrides in the presence of a base. mdpi.comnih.gov For instance, 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) reacts with various acyl chlorides and anhydrides to yield the corresponding esters. mdpi.comnih.gov Alkyl chloroformates and di-tert-butyl-dicarbonate (Boc anhydride) have also been successfully employed as acylating agents. mdpi.comnih.gov The resulting 5-acyloxy derivatives are valuable intermediates, as the acyloxy group can act as a leaving group in subsequent substitution reactions.

Phenols and their derivatives are also effective nucleophiles, reacting with 5-substituted-2(5H)-furanones. For example, the 5-methyl carbonate of mucochloric acid reacts with substituted phenols to produce 5-phenoxy derivatives in high yields. mdpi.com

Table 1: Examples of Oxygen-Nucleophile Interactions with 2(5H)-Furanone Derivatives

| 2(5H)-Furanone Derivative | Reagent | Conditions | Product Type | Reference |

| 3,4-dichloro-5-hydroxy-2(5H)-furanone | Acyl chlorides/anhydrides | Base | 5-Ester | mdpi.comnih.gov |

| 3,4-dichloro-5-hydroxy-2(5H)-furanone | Alkyl chloroformates | Base | 5-Carbonate | mdpi.comnih.gov |

| 3,4-dichloro-5-hydroxy-2(5H)-furanone | Di-tert-butyl-dicarbonate | Base | 5-Boc-carbonate | mdpi.comnih.gov |

| 5-Methyl carbonate of mucochloric acid | Substituted phenols | Promoter, CH₂Cl₂ | 5-Phenoxy derivative | mdpi.com |

The reaction of 2(5H)-furanones with nitrogen nucleophiles is a well-established method for the synthesis of nitrogen-containing heterocycles. researchgate.netnih.gov Depending on the nature of the nucleophile and the reaction conditions, these interactions can lead to simple substitution products, ring-opened intermediates, or complex ring transformations. mdpi.comnih.gov

For example, 5-methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone reacts with secondary amines in toluene (B28343) at room temperature to afford 5-amino derivatives in good yields. nih.gov Reductive amination of mucochloric acid with aliphatic or aromatic amines and amino acid esters in the presence of sodium triacetoxyborohydride (B8407120) provides another route to 5-amino substituted furanones. nih.gov

A particularly interesting transformation is the conversion of the furanone ring into a lactam (pyrrol-2(5H)-one) skeleton. This can be achieved by treating 3,4,5-trichloro-2(5H)-furanone with ammonium (B1175870) hydroxide (B78521) or 3,4-dichloro-5-methoxy-2-(5H)-furanone with ammonia. mdpi.com The reaction of mucochloric acid with amino acids under acidic conditions can also lead to the formation of a lactam ring through a mechanism involving the acyclic form of the furanone, imine formation, reduction, and subsequent cyclization. mdpi.com

Hydrazine (B178648) and its derivatives are also important nitrogen nucleophiles that can induce ring transformations of the 2(5H)-furanone core, leading to the formation of pyridazinone derivatives. mdpi.com

Table 2: Examples of Nitrogen-Nucleophile Interactions with 2(5H)-Furanone Derivatives

| 2(5H)-Furanone Derivative | Reagent | Conditions | Product Type | Reference |

| 5-Methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone | Secondary amines | Toluene, RT | 5-Amino derivative | nih.gov |

| Mucochloric acid | Aliphatic/aromatic amines, amino acid esters | NaBH(OAc)₃, AcOH | 5-Amino derivative | nih.gov |

| 3,4,5-trichloro-2(5H)-furanone | Ammonium hydroxide | - | 1H-pyrrol-2(5H)-one derivative | mdpi.com |

| Mucochloric acid | Hydrazine derivatives | Aqueous acid, elevated temp. | 3(2H)-pyridazinone derivative | mdpi.com |

Sulfur nucleophiles, such as thiols, readily react with 2(5H)-furanone derivatives to form thioethers. nih.gov Mucochloric acid and its 5-alkoxy analogs are susceptible to nucleophilic attack by mercaptans. nih.gov The reaction of mucochloric acid with aromatic thiols under acidic conditions yields 5-thiosubstituted derivatives. nih.gov Similarly, novel thioethers have been synthesized by reacting stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones with aromatic thiols in basic conditions. nih.gov

These thioethers can be further functionalized through oxidation to produce the corresponding sulfones. nih.gov A common method for this transformation is the use of an excess of hydrogen peroxide in acetic acid. nih.gov This approach has been successfully applied to synthesize a series of chiral 2(5H)-furanone sulfones. nih.gov

Table 3: Synthesis of Thioethers and Sulfones from 2(5H)-Furanone Derivatives

| 2(5H)-Furanone Derivative | Reagent | Conditions | Product Type | Reference |

| Mucochloric acid | Aromatic thiols | Acidic | 5-Thioether | nih.gov |

| 5-(l)-menthyloxy-2(5H)-furanone | Aromatic thiols | Basic | Thioether | nih.gov |

| 5-(l)-bornyloxy-2(5H)-furanone | Aromatic thiols | Basic | Thioether | nih.gov |

| 2(5H)-furanone thioethers | Hydrogen peroxide | Acetic acid | Sulfone | nih.gov |

Electrophilic Transformations

While nucleophilic reactions at the 2(5H)-furanone core are more common, electrophilic transformations are also possible. For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones can react with arenes and heteroarenes in the presence of a Lewis or Brønsted acid. mdpi.comnih.gov This reaction, which can be considered a formal aromatic electrophilic substitution, results in the formation of a new carbon-carbon bond between the C5 carbon of the furanone and the aromatic ring. mdpi.comnih.gov Successful examples include reactions with methoxybenzene, 1,3,5-trimethoxybenzene, and indole. mdpi.comnih.gov

Another important electrophilic transformation is the Mukaiyama aldol (B89426) reaction, which allows for C5 alkylation. This involves the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with silylated enol ethers catalyzed by a Lewis acid, such as zinc chloride or scandium triflate. mdpi.comnih.gov

Reduction Reactions for Structural Modification (e.g., Lactone Reduction)

Reduction of the 2(5H)-furanone ring system can lead to various modified structures. Selective hydrogenation of the double bond in 2(5H)-furanone can yield γ-butyrolactone (GBL). researchgate.net This transformation has been achieved using Ni-based bimetallic catalysts, with Ni-Fe/SiO₂ showing high activity and selectivity. researchgate.net

The reduction of other functional groups on the furanone ring can also be a useful synthetic strategy. For example, the reductive debromination of a brominated 2(5H)-furanone derivative has been accomplished using zinc dust in the presence of a catalytic amount of Cp₂TiCl₂. unipi.it

Further Oxidation Reactions of Functional Groups

The functional groups of 5-(hydroxymethylene)-2(5H)-furanone can undergo further oxidation to yield various valuable chemical compounds. The primary alcohol group is a key site for these transformations.

One significant oxidation reaction is the conversion of 5-(hydroxymethyl)furfural (a related furan derivative) to furan-2,5-dicarboxylic acid (FDCA). nih.gov This process involves multiple sequential oxidations. An FAD-dependent enzyme has been identified that can catalyze the four consecutive oxidations required to transform [5-(hydroxymethyl)furan-2-yl]methanol to FDCA at ambient temperature and pressure. nih.gov The mechanism involves the enzyme acting on the alcohol groups, with the hydration of aldehydes being a necessary step for the oxidation to form FDCA. nih.gov

Another important oxidation pathway involves the conversion of 5-hydroxy-2(5H)-furanone to maleic acid and its derivatives. This can be achieved by contacting the furanone with molecular oxygen in the presence of a suitable catalyst. wipo.int

The oxidation of furfural, a related compound, can also lead to the formation of 5-hydroxy-2(5H)-furanone. acs.orgresearchgate.net For instance, using sulfated zirconia as a catalyst with hydrogen peroxide as the oxidant results in the generation of significant amounts of 5-hydroxy-2(5H)-furanone. acs.orgresearchgate.net Similarly, niobia can be used as a heterogeneous catalyst for furfural oxidation with hydrogen peroxide, yielding products like 2(5H)-furanone. rsc.orgabo.fi

The table below summarizes various oxidation reactions starting from related furan derivatives, which can include 5-(hydroxymethylene)-2(5H)-furanone as an intermediate or product.

Ring-Opening and Rearrangement Reactions

The 2(5H)-furanone ring is susceptible to both ring-opening and rearrangement reactions, leading to a variety of acyclic and heterocyclic structures.

In the presence of bases, the equilibrium of 3,4-dihalo-5-hydroxy-2(5H)-furanones can shift towards the acyclic form. nih.gov This open-ring form is reactive towards nucleophiles. For example, it can react with the amino groups of nucleobases or amino acids. nih.gov A study with N-acetylcysteine demonstrated that the reaction involves the open ring form of the furanone. nih.gov

The reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanone derivatives with hydrazine or its derivatives in acidic aqueous solutions at elevated temperatures leads to a ring transformation, yielding 4,5-dihalogeno-3(2H)-pyridazinones in satisfactory yields. nih.gov

Furthermore, 5-hydroxy-2(5H)-furanone exists in equilibrium with its ring-chain tautomer, cis-β-formylacrylic acid. wikipedia.org Under certain conditions, this can isomerize to succinic anhydride (B1165640), which can then be hydrated to succinic acid in strongly basic solutions. wikipedia.org The conversion of 5-hydroxy-2(5H)-furanone to succinic acid in aqueous solution is accelerated by increased pH and temperature. scispace.com

The table below outlines key ring-opening and rearrangement reactions.

Catalytic Approaches in Synthesis and Transformations

Catalysis plays a crucial role in both the synthesis and subsequent chemical transformations of 5-(hydroxymethylene)-2(5H)-furanone and its derivatives.

Metal-Catalyzed Reactions (e.g., Palladium-catalyzed Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. libretexts.org While direct examples involving 5-(hydroxymethylene)-2(5H)-furanone are not prevalent in the provided search results, the reactivity of related furanone systems suggests its potential as a substrate. For instance, 4-tosyl-2(5H)-furanone readily undergoes palladium-catalyzed cross-coupling reactions with various boronic acids to yield 4-substituted 2(5H)-furanones. organic-chemistry.orgresearchgate.net This reaction proceeds efficiently using a palladium catalyst like PdCl₂(PPh₃)₂. organic-chemistry.org Similarly, 3,4-dibromo-2(5H)-furanone can be bis-arylated using Suzuki coupling reactions with a palladium salt catalyst. nih.gov These examples highlight the utility of palladium catalysis for modifying the furanone core.

The table below details examples of palladium-catalyzed cross-coupling reactions with furanone derivatives.

Organocatalysis and Biocatalysis in Stereoselective Synthesis

Organocatalysis and biocatalysis offer powerful strategies for the stereoselective synthesis of chiral molecules derived from furanones.

Direct catalytic asymmetric reactions using furanones as substrates are a promising approach for constructing chiral poly-substituted compounds. bohrium.com Organocatalysis has emerged as a dynamic field, with small organic molecules capable of catalyzing a wide range of reactions. nih.gov For example, phenanthroline has been used to catalyze the stereoselective furanosylation to create 1,2-cis furanosidic linkages. nih.gov

Biocatalysis provides highly efficient and selective transformations for developing sustainable synthetic methods. scispace.com Enzymes can be used for key bond-forming reactions in a highly stereoselective manner. researchgate.net For instance, an aryl dioxygenase enzyme can convert p-xylene (B151628) into a cyclohexadiene-cis-diol, which can then be transformed into a furanone product. This showcases the potential of dioxygenase-mediated reactions for producing furanone compounds.

Heterogeneous Catalysis

Heterogeneous catalysis is instrumental in the synthesis and transformation of furan-based compounds, including 5-(hydroxymethylene)-2(5H)-furanone.

The synthesis of 5-hydroxy-2(5H)-furanone can be efficiently achieved from furfural oxidation using a titanium silicate (B1173343) molecular sieve (TS-1) as a catalyst, with yields as high as 92%. chemrxiv.orgrsc.org Another approach involves the electrocatalytic oxidation of furfural using metal chalcogenides like CuS as electrocatalysts, which can produce 5-hydroxy-2(5H)-furanone with high selectivity and conversion. scispace.comresearchgate.net

In transformations, sulfated zirconia has been employed as a heterogeneous catalyst for the oxidation of furfural with hydrogen peroxide, leading to the formation of 5-hydroxy-2(5H)-furanone. acs.orgresearchgate.net Similarly, niobia has been used for the same reaction, producing 2(5H)-furanone among other products. rsc.orgabo.fi Metal-organic frameworks (MOFs) have also been utilized as heterogeneous catalysts for the transformation of biobased furans into 5-hydroxy-2(5H)-furanone and succinic anhydride. acs.org

The table below summarizes various heterogeneous catalytic reactions related to 5-(hydroxymethylene)-2(5H)-furanone.

Structural Elucidation and Theoretical Studies of 2 5h Furanone, 5 Hydroxymethylene and Its Derivatives

Computational Chemistry and Quantum Mechanical Analyses

Computational methods, particularly those based on quantum mechanics, have become vital for complementing experimental data. They provide deep insights into the electronic properties and behavior of molecules that can be difficult to probe experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules. DFT calculations have been successfully applied to the study of furanone derivatives to solve and confirm their absolute configurations. nih.gov

In a study on dihydro-furanones isolated from Hyptis species, DFT calculations of NMR chemical shifts and electronic circular dichroism (ECD) spectra were instrumental in making the final stereochemical assignments. nih.gov This approach involves calculating the theoretical spectroscopic parameters for possible isomers and comparing them with the experimental data to find the best match. Such computational analyses can predict vibrational spectra (IR and Raman), helping to assign experimental bands to specific molecular vibrations and providing a more detailed understanding of the molecule's dynamic behavior. nih.gov

Conformational Analysis and Tautomerism Studies (e.g., Ring-Chain Tautomerism)

The structural versatility of 5-hydroxy-2(5H)-furanone and its derivatives is significantly influenced by ring-chain tautomerism. wikipedia.orgmdpi.com In solution, these compounds can exist in a dynamic equilibrium between a cyclic lactol form and an open-chain aldehyde-acid form. mdpi.com For instance, 5-hydroxy-2(5H)-furanone is in equilibrium with its isomer, cis-β-formylacrylic acid. wikipedia.org

This tautomerism is particularly well-studied in halogenated derivatives such as 3,4-dichloro-5-hydroxy-2(5H)-furanone, commonly known as mucochloric acid (MCA). mdpi.com MCA exists in equilibrium between its cyclic 5-hydroxy-2(5H)-furanone form and its acyclic (Z)-2,3-dichloro-4-oxobut-2-enoic acid form. mdpi.com The position of this equilibrium is sensitive to the surrounding conditions. In the presence of bases, the equilibrium shifts towards the acyclic form, which can then participate in specific reactions. mdpi.comnih.gov The pKa values for the equilibrium of mucochloric acid (MCA) and mucobromic acid (MBA) are 3.95 and 4.27, respectively. mdpi.com

The open-chain tautomer is a key intermediate in several reactions. For example, its reaction with the amino groups of nucleobases and amino acids proceeds via the acyclic form. nih.gov Under acidic conditions, the acyclic form reacts with the primary amino group of an amino acid to form an adduct, which, after dehydration, yields an imine. mdpi.com This highlights the critical role of tautomerism in determining the chemical behavior and reactivity of this class of furanones.

Table 1: Tautomeric Forms of 5-Hydroxy-2(5H)-furanone Derivatives

| Cyclic Form (Lactol) | Acyclic Form (Aldehyde-Acid) | Conditions Favoring Acyclic Form |

| 5-Hydroxy-2(5H)-furanone | cis-β-Formylacrylic acid | Basic (high pH) solutions. wikipedia.orgnih.gov |

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid) | (Z)-2,3-Dichloro-4-oxobut-2-enoic acid | Presence of bases. mdpi.com |

Reactivity Prediction and Reaction Mechanism Elucidation

The reactivity of 2(5H)-furanone, 5-(hydroxymethylene)- and its analogs, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones, is characterized by the interplay of several structural features: a carbonyl group at the C2 position, a conjugated C=C double bond, and a reactive hydroxyl group at the C5 position. mdpi.comnih.gov These features make the furanone ring susceptible to a variety of chemical transformations.

Reactions with Nucleophiles: The furanone core is a target for various nucleophiles. Reactions with N-nucleophiles are particularly common and can lead to a diverse range of products depending on the reaction conditions and the nature of the nucleophile. mdpi.com

Amines and Amino Acids: Primary and secondary aliphatic amines, as well as amino acids, react with 5-hydroxy-2(5H)-furanone derivatives to yield 5-amino derivatives. mdpi.com In some cases, the reaction proceeds through the open-chain tautomer. For example, the reaction of mucochloric acid (MCA) with amino acids under reductive conditions involves the acyclic form reacting with the primary amino group to form an imine, which is subsequently reduced to a lactam. mdpi.com

Hydrazines: The reaction of MCA with hydrazine (B178648) or its derivatives in acidic aqueous solutions at elevated temperatures results in the transformation of the furanone ring to a 4,5-dihalogeno-3(2H)-pyridazinone. nih.gov

Azides: 3,4,5-Trichloro-2(5H)-furanone reacts with sodium azide, leading to substitution at the C4 and C5 positions. nih.gov

Esterification and Acylation: The hydroxyl group at the C5 position of 3,4-dichloro-5-hydroxy-2(5H)-furanone is readily acylated. nih.gov It reacts with acylating agents like acyl chlorides, anhydrides, alkyl chloroformates, and di-tert-butyl-dicarbonate (Boc anhydride) in the presence of a base to form the corresponding esters. mdpi.comnih.gov

Electrophilic Aromatic Substitution: In the presence of a Lewis or Brønsted acid, 3,4-dihalo-5-hydroxy-2(5H)-furanones can act as electrophiles. mdpi.comnih.gov They react with electron-rich arenes and heteroarenes, such as methoxybenzene and indole, to form a new carbon-carbon bond at the C5 position of the furanone ring. mdpi.comnih.gov

Table 2: Summary of Reactions of 5-Hydroxy-2(5H)-furanone Derivatives

| Reactant Type | Reaction | Product Type |

| N-Nucleophiles (Amines, Amino Acids) | Nucleophilic substitution / Reductive amination | 5-Amino-2(5H)-furanones, Lactams. mdpi.com |

| N-Nucleophiles (Hydrazine) | Ring transformation | 3(2H)-Pyridazinones. nih.gov |

| Acylating Agents (Acyl chlorides, Anhydrides) | Esterification | 5-Acyloxy-2(5H)-furanones. mdpi.comnih.gov |

| Arenes / Heteroarenes (with Acid Catalyst) | Friedel-Crafts type arylation | 5-Aryl-2(5H)-furanones. mdpi.comnih.gov |

| Azide (NaN₃) | Nucleophilic substitution | Azido-furanones. nih.gov |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study molecular wavefunctions in terms of localized bonds and lone pairs, providing a theoretical framework that aligns with classical Lewis structure concepts. wisc.edunih.gov This analysis elucidates the electronic structure of a molecule by examining charge transfer and orbital-orbital interactions, which are key to understanding stability and reactivity. nih.govmalayajournal.org While specific NBO studies on 2(5H)-Furanone, 5-(hydroxymethylene)- are not detailed in the provided context, the principles of NBO analysis can be applied to predict its electronic characteristics.

An NBO analysis of 2(5H)-Furanone, 5-(hydroxymethylene)- would involve converting the calculated wavefunctions into a set of localized natural bond orbitals. nih.gov The primary focus would be on quantifying the delocalization of electron density, which is described as donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs.

Key interactions expected to be significant in the 2(5H)-furanone ring system include:

π-Conjugation: Interactions between the π(C=C) and π*(C=O) orbitals, which describe the electron delocalization within the conjugated system. This conjugation is fundamental to the molecule's reactivity. mdpi.com

Lone Pair Delocalization: The lone pairs on the ring oxygen (n_O) and the carbonyl oxygen (n_O) can donate electron density into adjacent antibonding orbitals. For example, the n_O → π(C=C) and n_O → π(C=O) interactions would contribute significantly to the molecule's electronic stability. Similarly, delocalization involving the hydroxyl group's oxygen lone pair (n_O) into the σ* orbital of the adjacent C-O bond would be analyzed. nih.gov

By quantifying the energy of these interactions (E(2) energy), NBO analysis provides insight into the relative importance of different resonance structures and delocalization pathways, thereby helping to explain the observed reactivity patterns, such as the susceptibility of the ring to nucleophilic attack. malayajournal.org

Table 3: Hypothetical Key Donor-Acceptor Interactions for NBO Analysis of 2(5H)-Furanone, 5-(hydroxymethylene)-

| Donor NBO (Filled) | Acceptor NBO (Empty) | Type of Interaction | Predicted Significance |

| π(C3=C4) | π(C2=O) | π-Conjugation | High; explains conjugated system reactivity. |

| n(O1) (Ring Ether) | π(C2=O) | Lone Pair Delocalization | High; stabilizes the lactone ring. |

| n(O1) (Ring Ether) | σ(C2-O1), σ(C5-O1) | Hyperconjugation | Moderate; influences bond polarity and strength. |

| n(O-carbonyl) | σ(C2-O1), σ(C2-C3) | Hyperconjugation | Moderate; contributes to carbonyl reactivity. |

| n(O-hydroxyl) | σ*(C5-O1) | Hyperconjugation | Moderate; influences C5 reactivity. |

Biological Activities and Mechanistic Investigations Excluding Clinical Human Trials and Direct Safety Profiles

Antimicrobial and Antifungal Activity Studies

Derivatives of 2(5H)-Furanone have been the subject of extensive research for their notable antimicrobial and antifungal properties. These investigations have demonstrated a range of activities, from direct inhibition of microbial growth to interference with complex bacterial communication systems, highlighting the versatility of the furanone scaffold as a basis for antimicrobial agent development.

Inhibition of Bacterial Growth (Gram-positive and Gram-negative)

The antibacterial spectrum of 2(5H)-Furanone derivatives varies significantly depending on their specific chemical structure. Certain derivatives exhibit highly selective activity, primarily targeting Gram-positive bacteria. For instance, the derivative F105 (3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone) has been shown to inhibit the growth of Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, Bacillus subtilis, and Micrococcus luteus at concentrations between 8–16 µg/mL. nih.gov In contrast, this same compound showed no effect on the growth of Gram-negative bacteria such as Klebsiella pneumoniae, Serratia marcescens, Pseudomonas aeruginosa, and Escherichia coli, even at concentrations as high as 128 µg/mL. nih.gov

Conversely, other structural modifications to the furanone ring can yield a broader spectrum of activity. Studies on novel 4-amino-5-hydroxy 2(5H)-furanones have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including S. aureus, E. coli, and P. aeruginosa. researchgate.net This indicates that the selectivity of these compounds is highly tunable through chemical synthesis.

| Furanone Derivative | Target Organism | Activity Type | Concentration (µg/mL) |

|---|---|---|---|

| F105 | S. aureus | MIC | 8–16 |

| F105 | S. epidermidis | MIC | 8–16 |

| F105 | B. subtilis | MIC | 8–16 |

| F105 | E. coli | MIC | >128 |

| Compound 26 (l-borneol derivative) | S. aureus | MIC | 8 |

| Compound 26 (l-borneol derivative) | B. subtilis | MIC | 8 |

| 4-amino-5-hydroxy-2(5H)-furanone (2b/2c) | S. aureus (resistant strains) | MIC | 4 |

| 4-amino-5-hydroxy-2(5H)-furanone (2b/2c) | S. aureus (resistant strains) | MBC | 8 |

Antifungal Efficacy

The spectrum of biological activity for 2(5H)-Furanone derivatives extends to eukaryotic pathogens, including fungi. Several studies have documented their efficacy against clinically relevant yeast, such as Candida albicans. The derivative F105, noted for its potent antibacterial properties, has also demonstrated moderate antifungal activity against various C. albicans strains. researchgate.net Similarly, another derivative, F131, which incorporates an l-borneol fragment, exhibits activity against this opportunistic pathogen. nih.gov

The antifungal potential is not limited to human pathogens. The naturally occurring compound 3-(1-Hexenyl)-5-methyl-2-(5H)furanone, isolated from the bacterium Pseudomonas chlororaphis, has shown activity against the plant pathogenic fungus Pythium ultimum, suggesting a broad utility for this class of compounds in different fields. dntb.gov.ua

Synergistic Effects with Established Antimicrobials

A significant finding in the study of 2(5H)-Furanones is their ability to act synergistically with conventional antimicrobial drugs, potentially restoring the efficacy of these drugs against resistant strains. The derivative F105 has been shown to have a strong synergistic effect with aminoglycoside antibiotics when used against S. aureus. nih.govsemanticscholar.org

This potentiation is quantified using the Fractional Inhibitory Concentration Index (FICI), where a value ≤ 0.5 indicates synergy. The combination of F105 with aminoglycosides and other antimicrobials resulted in FICI values well within the synergistic range. nih.govsemanticscholar.org This synergy allows for a significant reduction in the minimum inhibitory concentration (MIC) of the conventional antibiotic. For example, low concentrations of F105 (0.5–1.3 mg/L) were able to reduce the MICs of amikacin, gentamicin, and kanamycin by half. nih.govsemanticscholar.org This synergistic activity also extends to antifungal agents; F105 enhances the activity of fluconazole and terbinafine against C. albicans, reducing their respective MICs by four-fold. researchgate.net

| Furanone Derivative | Combined Antimicrobial | Target Organism | Synergistic Effect (FICI) |

|---|---|---|---|

| F105 | Amikacin | S. aureus | 0.33 ± 0.04 |

| F105 | Gentamicin | S. aureus | 0.33 ± 0.16 |

| F105 | Kanamycin | S. aureus | 0.44 ± 0.17 |

| F105 | Benzalkonium chloride | S. aureus | 0.29 ± 0.09 |

| Compound 26 (l-borneol derivative) | Gentamicin | S. aureus | Two-fold MIC reduction |

| Compound 26 (l-borneol derivative) | Amikacin | S. aureus | Two-fold MIC reduction |

| F105 | Fluconazole | C. albicans | Four-fold MIC reduction |

| F105 | Terbinafine | C. albicans | Four-fold MIC reduction |

Antioxidant Property Research

In addition to their antimicrobial activities, various furanone compounds have been investigated for their antioxidant properties. The chemical structure of the furanone ring, particularly when substituted with hydroxyl groups, lends itself to activity against reactive oxygen species (ROS).

Radical Scavenging Mechanisms

The antioxidant capacity of furanone derivatives is rooted in their ability to neutralize free radicals through hydrogen atom transfer. The presence and position of hydroxyl groups on the furanone structure are critical to this activity. Studies on 4-hydroxy-3(2H)-furanones have demonstrated significant antioxidative effects, including the suppression of lipid peroxidation. nih.gov Some food-derived furanones have been found to possess antioxidant activity comparable to that of ascorbic acid. nih.gov

Mechanistic studies have provided deeper insight into this process. The antioxidant activity of certain furanone derivatives is attributed to the unstable enol structure, where the hydroxyl group at the olefin position is key. This structure facilitates the donation of a hydrogen atom to quench radicals. Kinetic studies of furan (B31954) fatty acids have shown that they are potent scavengers of the highly reactive hydroxyl radical (HO•). These furan derivatives react with hydroxyl radicals at a diffusion-controlled rate, estimated to be approximately 1.7 x 10¹⁰ M⁻¹ s⁻¹, a rate comparable to or exceeding that of common scavengers like mannitol and ethanol. nih.gov This rapid scavenging is due to the competition of the furanone compound with other molecules for the hydroxyl radical, effectively neutralizing it before it can cause cellular damage. nih.gov

Protective Effects in Cellular Models

Currently, there is a lack of specific research in peer-reviewed literature detailing the protective effects of 2(5H)-Furanone, 5-(hydroxymethylene)- in cellular models. While the broader class of furanones and their derivatives have been investigated for various biological activities, including antioxidant properties, dedicated studies to elucidate the cytoprotective mechanisms of this particular molecule have not been identified.

Studies on Cellular Interactions and Antiproliferative Effects in Cellular Models

Investigations into the direct cellular interactions and antiproliferative effects of 2(5H)-Furanone, 5-(hydroxymethylene)- are limited. While some related furanone compounds have been identified as having antiproliferative activity, specific data for the 5-(hydroxymethylene)- derivative is not prevalent in the current scientific literature. researchgate.net

Cell Cycle Modulation Studies

There are no specific studies available that describe the modulation of the cell cycle in any cellular model by 2(5H)-Furanone, 5-(hydroxymethylene)-. Research on other furanone derivatives has occasionally touched upon cell cycle arrest as a mechanism for anticancer effects, but this has not been demonstrated for the specified compound.

Induction of Cellular Apoptosis Mechanisms

The direct induction of cellular apoptosis by 2(5H)-Furanone, 5-(hydroxymethylene)- has not been a subject of detailed investigation. While some studies mention that certain furanone-containing extracts may have anti-apoptotic effects in specific contexts, mechanistic studies detailing the activation of apoptotic pathways (e.g., caspase activation, modulation of Bcl-2 family proteins) by this specific compound are absent from the available literature. researchgate.net

Interaction with G-quadruplex (G4) DNA Structures

There is no available research documenting any interaction between 2(5H)-Furanone, 5-(hydroxymethylene)- and G-quadruplex (G4) DNA structures. The study of G4 ligands is an active area of cancer research, but this particular furanone has not been identified as a compound of interest in this context.

Modulating Effects on Regulatory Proteins

No dedicated studies have been published that investigate the effects of 2(5H)-Furanone, 5-(hydroxymethylene)- on specific regulatory proteins. The broader class of furanones, particularly halogenated derivatives, is well-known for interfering with bacterial quorum sensing by modulating regulatory proteins, but this activity has not been specifically reported for 2(5H)-Furanone, 5-(hydroxymethylene)-.

DNA Interaction Studies

The interaction of 2(5H)-Furanone, 5-(hydroxymethylene)- with genetic material is a critical area of investigation. While direct studies on this specific compound are limited, research on structurally related furanones, particularly the potent mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), provides valuable insights into the potential chemical mechanisms of DNA interaction.

DNA adducts are segments of DNA that have become covalently bonded to a chemical. This modification can potentially lead to mutations. While specific studies on DNA adduct formation by 2(5H)-Furanone, 5-(hydroxymethylene)- are not extensively documented, the reactivity of the furanone ring suggests a potential for such interactions.

Research on the related compound MX has shown that it preferentially reacts with guanine bases in DNA. nih.gov In vitro studies with purified DNA and the human promyelocytic leukemia cell line (HL-60) have demonstrated the formation of DNA adducts upon exposure to MX. nih.gov The proposed mechanism involves the nucleophilic attack by the N7 and exocyclic N2 positions of guanine on the electrophilic centers of the furanone ring. This interaction can lead to the formation of stable covalent adducts, altering the structure of the DNA helix.

It is plausible that 2(5H)-Furanone, 5-(hydroxymethylene)- could engage in similar reactions, although the absence of the activating chloro- and dichloromethyl groups would likely render it less reactive than MX. The hydroxymethylene group at the C5 position may also influence its reactivity and the types of adducts formed. Further research is necessary to elucidate the specific mechanisms and adducts formed by 2(5H)-Furanone, 5-(hydroxymethylene)-.

Table 1: Comparison of Structural Features and Reactivity with DNA (Hypothesized for 2(5H)-Furanone, 5-(hydroxymethylene)-)

| Feature | 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | 2(5H)-Furanone, 5-(hydroxymethylene)- |

| Furanone Ring | Present | Present |

| Substituents | Chloro, Dichloromethyl, Hydroxy | Hydroxymethylene |

| Reactivity with DNA | High, forms adducts with guanine nih.gov | Hypothesized to be lower than MX |

| Potential Adducts | Covalent bonds at N7 and N2 of guanine | To be determined |

The cellular response to DNA damage involves a complex network of signaling pathways that detect the damage, arrest the cell cycle to allow for repair, and in cases of severe damage, initiate apoptosis (programmed cell death). In vitro studies using various cell lines have been instrumental in understanding these pathways.

Exposure of HL-60 cells to MX has been shown to induce DNA single-strand breaks and alkali-labile sites. nih.govnih.gov The induction of these breaks triggers the DNA damage response. When DNA repair mechanisms were inhibited in these cells, an increase in DNA single-strand breaks was observed even at very low concentrations of MX, indicating that the cell actively repairs the damage caused by this compound. nih.gov The repair process for MX-induced damage in HL-60 cells appears to be relatively efficient, with a significant portion of the initial damage being repaired within a few hours. nih.gov

Given the structural similarities, it is conceivable that 2(5H)-Furanone, 5-(hydroxymethylene)- could also induce DNA damage, likely through oxidative stress or direct adduction, which would in turn activate cellular DNA damage response pathways. However, the potency of this response would likely be different from that induced by MX. The specific pathways activated, such as base excision repair (BER), nucleotide excision repair (NER), or double-strand break repair pathways (homologous recombination and non-homologous end joining), would depend on the nature of the DNA lesions formed.

Table 2: DNA Damage and Repair Observations in vitro for MX (as a proxy)

| Cell Line | MX Concentration | Observed DNA Damage | DNA Repair |

| HL-60 | 100-300 µM | Increased DNA single-strand breaks nih.gov | 50% of damage repaired in 2 hours nih.gov |

| HL-60 (with repair inhibitors) | 1-3 µM | Increased DNA single-strand breaks nih.gov | Not applicable |

| LLC-PK1 (renal cells) | 3-10 µM (with repair inhibitors) | Increased single-strand breaks nih.gov | Not specified |

| Primary testicular cells | >30 µM | Slightly increased single-strand breaks nih.gov | Not specified |

Enzymatic and Biosynthetic Pathway Research

Understanding the natural origins and enzymatic transformations of 2(5H)-Furanone, 5-(hydroxymethylene)- is crucial for appreciating its biological context and potential for biotechnological applications.

Furanones are a diverse group of naturally occurring compounds found in various plants and microorganisms. nih.gov The biosynthesis of some furanones has been well-characterized. For instance, the biosynthesis of ascorbic acid (vitamin C), a substituted 2(5H)-furanone, from sugars is understood at the enzymatic level in both plants and yeast. nih.gov

Many furanones found in food are formed through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during heating. nih.gov However, some furanones are also produced by living organisms through specific biosynthetic pathways. For example, certain yeasts can produce 5-(or 2)-ethyl-2-(or 5)-methyl-4-hydroxy-3(2H)-furanone during fermentation processes. nih.gov

While the specific biosynthetic pathway for 2(5H)-Furanone, 5-(hydroxymethylene)- has not been fully elucidated, it is plausible that it is derived from carbohydrate precursors through a series of enzymatic reactions. The hydroxymethylene group suggests a potential origin from a five-carbon sugar or a related metabolite. Further research involving isotopic labeling studies and characterization of enzymes from organisms that produce this compound is needed to delineate its precise biosynthetic route.

The use of enzymes for the synthesis and modification of furanones is a growing area of interest due to the high selectivity and mild reaction conditions offered by biocatalysis. While specific enzymatic transformations of 2(5H)-Furanone, 5-(hydroxymethylene)- are not widely reported, studies on related furan-containing compounds provide a basis for potential biocatalytic routes.

Enzymatic transformations of 5-hydroxymethylfurfural (B1680220) (HMF), a structurally related platform chemical, have been extensively studied. For example, HMF can be enzymatically oxidized to 2,5-furandicarboxylic acid or reduced to 2,5-bis(hydroxymethyl)furan using various oxidoreductases. rsc.org Furthermore, transaminases have been employed for the enzymatic synthesis of furan-containing amines from furan aldehydes.

These examples highlight the potential for using enzymes to modify the functional groups of 2(5H)-Furanone, 5-(hydroxymethylene)-. For instance, oxidases or dehydrogenases could potentially oxidize the hydroxymethylene group to an aldehyde or a carboxylic acid, while other enzymes could be used to attach sugar moieties or other functional groups. The development of biocatalytic methods for the synthesis of 2(5H)-Furanone, 5-(hydroxymethylene)- itself from renewable feedstocks is also an attractive prospect for sustainable chemical production.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Structural Determinants for Biological Activity

The biological profile of 5-(hydroxymethylene)-2(5H)-furanone derivatives is profoundly influenced by the nature and position of substituents on the furanone ring. These modifications can dramatically alter the compound's potency, selectivity, and spectrum of activity, which includes antimicrobial, anticancer, and anti-inflammatory properties. nih.govmdpi.com

Research into the modification of the 2(5H)-furanone scaffold has demonstrated that the introduction of various functional groups is a critical strategy for modulating biological activity.

Halogenation, particularly at the C3 and C4 positions, has been shown to be a significant determinant of activity. For instance, in a series of furanones tested for quorum sensing inhibition, a bromine atom at the C4 position was deemed critical for biofilm inhibition. ucc.ie The natural furanone (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, isolated from the marine alga Delisea pulchra, is a potent inhibitor of quorum sensing in bacteria like Vibrio harveyi. psu.edu SAR studies have revealed that furanones with a hexyl chain at the C3 position exhibit slightly better activity than those with shorter propyl or butyl chains. ucc.ie

The introduction of sulfur-containing moieties also leads to potent derivatives. A series of optically active sulfur-containing 2(5H)-furanone derivatives showed promising antimicrobial activity. nih.gov Specifically, the oxidation of thioether derivatives to the corresponding sulfones was found to enhance their biological effects. A leading compound from this series, featuring a sulfonyl group and an l-borneol moiety, displayed significant activity against Staphylococcus aureus and Bacillus subtilis. nih.gov

Furthermore, derivatization of the hydroxymethyl group at the C5 position has yielded compounds with notable bioactivity. In one study, amine derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate were synthesized and evaluated for cytotoxicity. The amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, was identified as the most potent against the HeLa cell line. researchgate.net

| Compound/Derivative Class | Key Substituents | Observed Biological Activity | Reference Finding |

|---|---|---|---|

| Halogenated Furanones | C4-Bromo, C3-Alkyl chain | Potent quorum sensing and biofilm inhibition. Activity increases with longer alkyl chains (hexyl > butyl). ucc.ie | ucc.ie |

| Sulfur-Containing Furanones | C4-Arylthio, C5-Terpene ether, Sulfonyl group | Prominent antibacterial activity, especially sulfone derivatives against S. aureus and B. subtilis. nih.gov | nih.gov |

| Amine Derivatives | C5-aminomethyl furan-2-yl acetate | Significant cytotoxicity against HeLa cancer cell lines (IC50 62.37 µg/mL). researchgate.net | researchgate.net |

| Hydroxyalkylamino Derivatives | C5-(ω-hydroxyalkylamino), C3/C4-Dichloro | Serve as precursors for glycoconjugates with potential bioactivity. nih.gov | nih.gov |

The substitution pattern on the furanone ring dictates not only the biological activity but also the chemical reactivity of the molecule. The presence of two labile halogen atoms at the C3 and C4 positions in mucochloric and mucobromic acids (3,4-dihalo-5-hydroxy-2(5H)-furanones) makes these positions highly susceptible to nucleophilic substitution. nih.govmdpi.com This reactivity allows for the regioselective introduction of various substituents, such as thio-groups, which preferentially add at the C4 position under basic conditions. nih.gov

Studies comparing different substitution patterns have yielded clear SAR trends. For example, furanones with a bromine atom at C4 are significantly more active as biofilm inhibitors than analogs that lack this feature and instead have a dibrominated methylene (B1212753) group at C5. ucc.ie This highlights that the specific placement of halogens on the lactone ring is more critical than simply the presence of halogens in the molecule. The combination of a sulfonyl group with an unsaturated γ-lactone moiety is considered an attractive approach to enhance or diversify biological activity. nih.govmdpi.com

Impact of Stereochemical Influences on Biological and Chemical Profiles

Stereochemistry plays a pivotal role in the biological activity and chemical behavior of 5-(hydroxymethylene)-2(5H)-furanone derivatives. The C5 position is a chiral center, and the spatial arrangement of the hydroxymethyl group significantly influences molecular interactions.

The enantiomer (S)-(-)-5-Hydroxymethyl-2(5H)-furanone is a commercially available starting material used in the diastereoselective synthesis of various natural products and antiviral agents. sigmaaldrich.com Its specific optical rotation is [α]20/D −144° (c = 1 in H2O). sigmaaldrich.com

The synthesis of optically active 2(5H)-furanone derivatives has confirmed the importance of stereoisomerism. In a study of sulfur-containing furanones, stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones were used to produce chiral thioethers and sulfones. nih.gov X-ray diffraction analysis confirmed that the C5 carbon atom of the lactone ring in these active molecules has an (S)-configuration. nih.gov The separation and evaluation of stereoisomers of related furanones have also shown that properties like odor can be directly linked to specific stereochemistry. nih.gov

Photochemical reactions are also influenced by stereochemistry. In the photoreaction of chiral 2(5H)-furanones with unsymmetrical alkynes, a subsequent rearrangement was found to invert the relative anti/syn geometry of the primary cycloadducts, demonstrating that stereochemistry can direct reaction pathways. nih.gov

| Compound | Chirality/Stereochemistry | Observed Property/Application | Reference Finding |

|---|---|---|---|

| (S)-(-)-5-Hydroxymethyl-2(5H)-furanone | (S)-enantiomer, [α]20/D −144° | Starting material for diastereoselective synthesis of natural products and antivirals. sigmaaldrich.com | sigmaaldrich.com |

| Chiral 2(5H)-Furanone Sulfones | (S)-configuration at C5 of the lactone ring | A leading compound with an l-borneol moiety showed prominent antibacterial activity. nih.gov | nih.gov |

| Chiral 2(5H)-Furanone Photoreaction | Chiral furanone starting material | Rearrangement inverts the relative anti/syn geometry of primary cycloadducts. nih.gov | nih.gov |

Relationship between Molecular Structure and Chemical Reactivity

The chemical reactivity of the 2(5H)-furanone scaffold is a direct consequence of its inherent structural features. The high reactivity of derivatives like 3,4-dihalo-5-hydroxy-2(5H)-furanones stems from the combination of a carbonyl group at C2 conjugated with a C3=C4 double bond, a hydroxyl group at the C5 carbon, and two labile halogen atoms at C3 and C4. nih.govmdpi.com

This unique arrangement makes these molecules versatile reactants in organic synthesis. nih.govmdpi.com The hydroxyl group at C5 exhibits typical alcohol properties, allowing for its conversion into esters, ethers, and carbamates, which can then act as leaving groups for substitution by nucleophiles like amines or alcohols. nih.gov

The reactivity of the furanone ring itself is also noteworthy. It can undergo ring-chain tautomerism; for example, 5-hydroxy-2(5H)-furanone exists in equilibrium with its isomer, cis-β-formylacrylic acid. wikipedia.org The lactone ring is also subject to various transformations. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of 4,5-dihalogeno-3(2H)-pyridazinones. nih.gov Furthermore, 2(5H)-furanones can participate in photochemical reactions, such as [2+2] cycloadditions with alkynes. These reactions are complex and can lead to rearranged products through a 1,3-acyl shift from the singlet excited state of the lactone. nih.gov However, the reactivity of the furanone lactones is generally considered to be lower than that of corresponding furan (B31954) compounds that lack the carbonyl group. researchgate.net

Applications in Chemical Synthesis and Materials Science Excluding Direct Therapeutic or Agrochemical Product Applications

Role as a Versatile Platform Chemical for Fine Chemicals and Building Blocks

5H5F serves as a pivotal intermediate, bridging the gap between raw biomass constituents and high-value industrial chemicals. researchgate.netresearchgate.net Its reactivity under mild conditions makes it an attractive and flexible starting point for a diverse range of chemical products. researchgate.netchemrxiv.org

A key application of 5H5F is its role as a precursor to C4 chemicals, which are foundational in the polymer and solvent industries and are traditionally sourced from petroleum. researchgate.netresearchgate.net Research has demonstrated efficient catalytic pathways to convert 5H5F into several important C4 products. researchgate.net It can be synthesized via the oxidation of furfural (B47365) and then catalytically converted through oxidation, reduction, and reductive aminolysis to yield key industrial chemicals. researchgate.netchemrxiv.org

Maleic Acid: The oxidation of 5H5F can produce maleic acid, a crucial component in the manufacturing of unsaturated polyester (B1180765) resins and other derivatives. researchgate.net

1,4-Butanediol (BDO): This major industrial chemical, with an annual production exceeding 2 million tonnes for polymer manufacturing, can be synthesized through the reduction of 5H5F. researchgate.net BDO is a key precursor for a family of related compounds. google.com

Gamma-Butyrolactone (GBL): GBL can be produced from furfural via a two-step process where 2(5H)-furanone is a key intermediate that is subsequently hydrogenated. rsc.org

The following table summarizes the catalytic conversion of 5-hydroxy-2(5H)-furanone (5H5F) into these valuable C4 chemicals, highlighting the conditions and yields achieved in recent studies.

| Target C4 Chemical | Catalyst | Reaction Conditions | Yield | Source |

|---|---|---|---|---|

| Maleic Acid | Pt/C | H₂O, 30 °C, 1 bar O₂ | >99% | researchgate.net |

| 1,4-Butanediol (BDO) | Pd/C + Amberlyst | H₂O/THF, 80 °C, 30 bar H₂ | 91% | researchgate.net |

| Gamma-Butyrolactone (GBL) | Pd/C | H₂O, 80 °C, 30 bar H₂ | 96% | researchgate.net |

The furanone ring is a valuable scaffold for building more complex heterocyclic structures. wikipedia.orgmdpi.com The reactivity of the 2(5H)-furanone core, particularly in derivatives like 3,4-dihalo-5-hydroxy-2(5H)-furanones, demonstrates its potential for ring transformation reactions. mdpi.comnih.gov These reactions allow for the synthesis of different heterocyclic systems. For example, reactions with hydrazine (B178648) derivatives can transform the furanone ring into 4,5-dihalogeno-3(2H)-pyridazinones. mdpi.com Similarly, treating these furanone derivatives with amino acid esters under reductive conditions can yield lactams. mdpi.com The (S)-enantiomer of 5-(hydroxymethylene)-2(5H)-furanone can also be used as a starting material to prepare partially saturated heterocycles. sigmaaldrich.com

Integration into Novel Materials and Functional Systems

Beyond its role as a precursor, the 2(5H)-furanone structure is a valuable synthon for creating specialized molecules and functional systems.

Its derivatives are recognized as versatile reactants in chemical synthesis due to a combination of a carbonyl group conjugated with a double bond and a hydroxyl group, which imparts high reactivity. nih.govresearchgate.net The reduction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with common reducing agents produces γ-lactones, which are themselves important and versatile substrates. nih.gov These resulting γ-lactones serve as key intermediates in the synthesis of other valuable molecules, including chiral γ-substituted butyrolactones and amino alcohols. nih.gov The 5-hydroxyl group can be readily modified, for instance, through reactions with acyl chlorides or anhydrides, allowing for the introduction of various functional groups and the creation of specialized reagents. nih.govnih.gov This adaptability makes the furanone skeleton a useful component for designing molecules with specific functions.

Analytical Methodologies for Detection and Quantification of 2 5h Furanone, 5 Hydroxymethylene

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to the analysis of 2(5H)-Furanone, 5-(hydroxymethylene)-, providing the necessary separation from impurities and other components in a sample. Both gas and liquid chromatography are employed, often coupled to mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like furanone derivatives. mdpi.com The methodology is based on the separation of compounds in a gaseous mobile phase followed by their detection and identification by mass analysis. mdpi.com For furanones, this technique provides high sensitivity and selectivity. The National Institute of Standards and Technology (NIST) and PubChem databases confirm the availability of electron ionization mass spectra for (S)-5-Hydroxymethyl-2[5H]-furanone and its parent compound, 2(5H)-Furanone, which serve as references for identification. nih.govnist.govnist.gov

In practice, the analysis of furanones often involves a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to isolate the compounds of interest. For certain hydroxyfuranones, a derivatization step to form a more volatile silyl (B83357) derivative may be employed to improve chromatographic behavior. researchgate.net The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase.

| Parameter | Condition | Source |

|---|---|---|

| Column Type | DB-5ms (or similar), 30 m x 250 µm x 0.25 µm | nist.gov |

| Injection Mode | Splitless (1 µL) | nist.gov |

| Injector Temperature | 260°C | nist.gov |

| Carrier Gas | Helium | nist.gov |

| Oven Temperature Program | Initial 50°C (2 min), ramp 30°C/min to 85°C, ramp 5°C/min to 95°C, ramp 30°C/min to 265°C (5 min) | nist.gov |

| Ionization Mode | Electron Ionization (EI), 70 eV | researchgate.net |

| Detection | Mass Spectrometry (MS or MS/MS) | mdpi.com |

Liquid Chromatography (LC)

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a versatile technique for separating non-volatile or thermally labile compounds. For furanones, reverse-phase (RP) HPLC is a common approach. chemicalbook.com In this mode, a non-polar stationary phase is used with a polar mobile phase.

A method for the parent compound, 2(5H)-Furanone, utilizes a reverse-phase column with a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. chemicalbook.com While a specific, validated LC method for 2(5H)-Furanone, 5-(hydroxymethylene)- is not detailed in the reviewed literature, methods for similar compounds provide a strong basis for its analysis. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous determination of acrylamide (B121943) and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in complex food matrices. sigmaaldrich.com This method involved an acetonitrile-based extraction followed by cleanup steps, demonstrating the applicability of LC-MS/MS for quantifying furanone derivatives at low levels. sigmaaldrich.com

| Parameter | Condition | Source |

|---|---|---|

| Technique | Reverse-Phase HPLC (RP-HPLC) | chemicalbook.com |

| Column | Newcrom R1 (or similar C18 column) | chemicalbook.com |

| Mobile Phase | Acetonitrile and Water with Phosphoric or Formic Acid | chemicalbook.com |

| Detection | UV or Mass Spectrometry (MS, MS/MS) | chemicalbook.comsigmaaldrich.com |

| Application Note | Method scalable for preparative separation and suitable for pharmacokinetics. | chemicalbook.com |

Spectroscopic Detection Methods

Spectroscopic techniques are indispensable for the structural elucidation and quantification of 2(5H)-Furanone, 5-(hydroxymethylene)-. These methods probe the interaction of the molecule with electromagnetic radiation.

UV-Visible Spectroscopy

Fluorescence-Based Detection Strategies

Fluorescence spectroscopy is known for its high sensitivity. While there are no direct fluorescence-based detection methods reported specifically for 2(5H)-Furanone, 5-(hydroxymethylene)-, research on related compounds suggests potential strategies. A notable example is a method developed for 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) based on fluorescence resonance energy transfer (FRET) and competitive host-guest recognition.

In this system, a fluorescent dye is quenched by gold nanoparticles. The target molecule, HDMF, competes with the dye for binding sites within a cyclodextrin (B1172386) cavity, displacing the dye and restoring its fluorescence. The increase in fluorescence intensity shows a linear correlation with the concentration of HDMF. This innovative approach highlights the possibility of developing similar sensitive and selective fluorescence-based sensors for other furanone derivatives, including 2(5H)-Furanone, 5-(hydroxymethylene)-, should a suitable host-guest system be designed.

Vibrational Absorption Spectroscopy

The spectrum of 2(5H)-Furanone, 5-(hydroxymethylene)- exhibits several characteristic absorption bands that are key to its identification. Studies on the furanone core and its derivatives confirm these assignments.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|

| O-H Stretch (Hydroxyl group) | ~3400-3600 | nist.gov |

| C=O Stretch (Lactone carbonyl) | 1755–1787 | |

| C=C Stretch (Ring) | ~1600-1650 | |

| C-O Stretch (Lactone ether and alcohol) | ~1040-1150 | nih.gov |

The most prominent bands include a strong absorption from the carbonyl (C=O) group of the lactone ring and a broad band from the hydroxyl (O-H) group's stretching vibration. The carbon-carbon double bond (C=C) within the ring and the carbon-oxygen (C-O) single bonds also produce characteristic signals. nih.gov These spectral fingerprints are crucial for confirming the presence of the 2(5H)-furanone skeleton and its specific functional groups.

Derivatization Strategies for Enhanced Analytical Sensitivity

The detection and quantification of 2(5H)-Furanone, 5-(hydroxymethylene)- at trace levels in complex matrices can be challenging due to its polarity and potential for thermal instability. To overcome these analytical hurdles and significantly improve detection sensitivity, various derivatization strategies can be employed. These methods involve the chemical modification of the analyte to produce a derivative with more favorable properties for analysis, such as increased volatility for gas chromatography (GC) or enhanced absorptivity or fluorescence for spectroscopic detection.

The primary site for derivatization on the 2(5H)-Furanone, 5-(hydroxymethylene)- molecule is the hydroxyl group of the hydroxymethylene substituent. Common strategies targeting this functional group include silylation, esterification, and the introduction of fluorescent tags.

Silylation is a widely used derivatization technique, particularly for GC-based analyses. This process involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. The resulting TMS ether is typically more volatile, less polar, and more thermally stable than the parent compound, leading to improved chromatographic peak shape and enhanced sensitivity in mass spectrometry (MS).

A method for the determination of another hydroxylated furanone, 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX), involved the formation of its trimethylsilyl derivative for GC-MS analysis. nih.gov This approach allowed for the direct derivatization of the compound in the GC injector, simplifying sample preparation and enabling quantification at low microgram-per-liter levels. nih.gov

| Parameter | Without Derivatization | With Silylation |

| Volatility | Low | High |

| Thermal Stability | Moderate | High |

| GC Peak Shape | Tailing may occur | Symmetrical |

| MS Fragmentation | May be complex | Often produces characteristic ions (e.g., M-15) |

| Detection Limit | Higher | Lower |

Table 1: Comparison of Analytical Parameters With and Without Silylation for Hydroxylated Furanones

Esterification is another common derivatization reaction for hydroxyl groups. By reacting 2(5H)-Furanone, 5-(hydroxymethylene)- with an acylating agent (e.g., an acid anhydride (B1165640) or acid chloride), an ester derivative is formed. This can improve its chromatographic behavior. Furthermore, by using a derivatizing agent that contains a chromophore or fluorophore, the sensitivity of UV-Vis or fluorescence detectors can be dramatically increased.

For instance, derivatization with reagents containing aromatic rings can enhance UV absorbance, while reagents with inherent fluorescence can enable highly sensitive detection with fluorescence detectors. While direct studies on 2(5H)-Furanone, 5-(hydroxymethylene)- are limited, the principle has been demonstrated for other classes of compounds with hydroxyl groups.

Fluorescent Derivatization introduces a fluorescent tag into the molecule, allowing for detection at very low concentrations using fluorescence spectroscopy. While some furanone-based compounds like fluorescamine (B152294) are used as derivatizing agents for primary amines, the reverse approach of derivatizing a furanone with a fluorescent tag is also a viable strategy for enhancing its detection. mdpi.com The introduction of a highly fluorescent moiety can lower the limit of detection by several orders of magnitude compared to standard UV detection.

| Derivatization Strategy | Reagent Type | Target Functional Group | Analytical Enhancement |

| Silylation | Silylating agents (e.g., BSTFA, TMCS) | Hydroxyl | Increased volatility and thermal stability for GC-MS |

| Esterification (for UV) | Acylating agents with chromophores | Hydroxyl | Increased UV absorbance for HPLC-UV |

| Esterification (for Fluorescence) | Acylating agents with fluorophores | Hydroxyl | Introduction of a fluorescent tag for HPLC-FLD |

Table 2: Overview of Derivatization Strategies for 2(5H)-Furanone, 5-(hydroxymethylene)-

In addition to these common methods, other approaches have been explored for related furanone compounds. For example, the derivatization of the potent mutagen MX with 2-propanol was shown to significantly lower the GC-MS detection level compared to other alcohol derivatizing agents. nih.gov This highlights that the choice of derivatizing agent can be critical and may require optimization for the specific analyte and analytical system.

The selection of an appropriate derivatization strategy depends on several factors, including the nature of the sample matrix, the concentration of the analyte, and the available analytical instrumentation. Through the careful application of these techniques, the analytical sensitivity for 2(5H)-Furanone, 5-(hydroxymethylene)- can be substantially improved, enabling its reliable detection and quantification in a variety of applications.

Future Directions and Emerging Research Areas for 2 5h Furanone, 5 Hydroxymethylene

Advanced and Green Synthetic Strategies

The development of efficient and environmentally benign methods for the synthesis of 2(5H)-Furanone, 5-(hydroxymethylene)- is a key area of future research. While traditional synthetic routes exist, the focus is shifting towards advanced strategies that offer higher yields, reduced waste, and improved safety profiles.